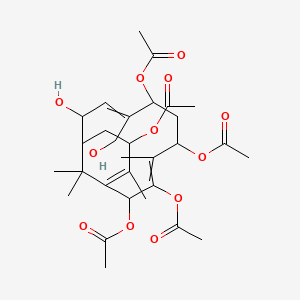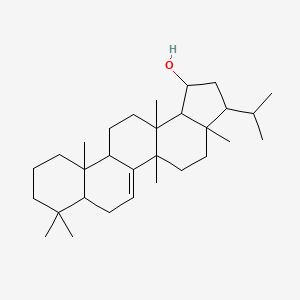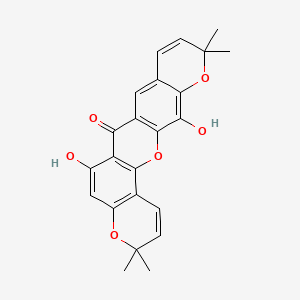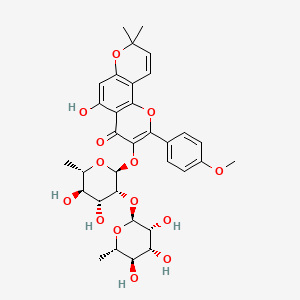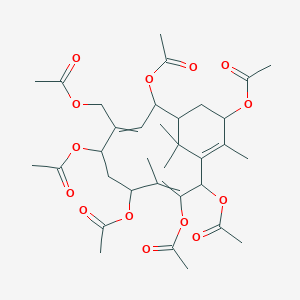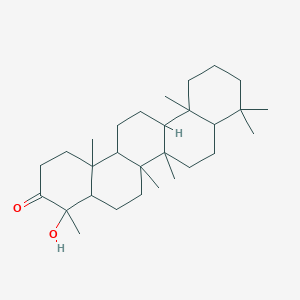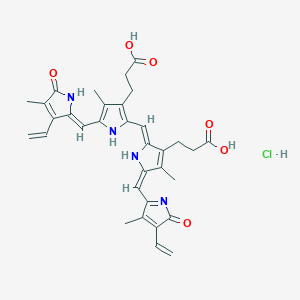
Biliverdin (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La biliverdine (chlorhydrate) est un pigment biliaire produit par la dégradation de l'hème. C'est un intermédiaire tétrapyrrolique linéaire dans le catabolisme de l'hème en bilirubine. La biliverdine est connue pour sa couleur verte vibrante et se retrouve dans divers organismes, y compris les amphibiens et les oiseaux. Elle remplit plusieurs fonctions dans le corps humain, notamment des activités antioxydantes, anti-inflammatoires et inhibitrices de la réponse immunitaire .
Applications De Recherche Scientifique
La biliverdine a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisée comme étalon dans l'analyse chromatographique et comme réactif dans diverses réactions chimiques.
Biologie : Étudiée pour son rôle dans le métabolisme de l'hème et ses effets sur les processus cellulaires.
Médecine : Investigée pour son potentiel en tant qu'agent anti-inflammatoire et antioxydant. .
Industrie : Utilisée dans la production de colorants et de pigments en raison de sa couleur verte vibrante.
5. Mécanisme d'action
La biliverdine exerce ses effets par plusieurs mécanismes :
Activité antioxydante : La biliverdine capte les espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs.
Activité anti-inflammatoire : La biliverdine inhibe la production de cytokines pro-inflammatoires et réduit l'inflammation.
Modulation de la réponse immunitaire : La biliverdine module la réponse immunitaire en inhibant l'activation des cellules immunitaires
Cibles moléculaires et voies :
Hème oxygénase : La biliverdine est produite par l'action de l'hème oxygénase sur l'hème.
Biliverdine réductase : Convertit la biliverdine en bilirubine.
Voies des espèces réactives de l'oxygène : La biliverdine interagit avec les espèces réactives de l'oxygène pour exercer ses effets antioxydants
Mécanisme D'action
- Biliverdin hydrochloride primarily interacts with three key proteins:
- The conversion of biliverdin to bilirubin is essential for maintaining cellular homeostasis and preventing oxidative damage .
- Bilirubin, the end product, contributes to the scavenging of free radicals and protects against oxidative stress .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Biliverdin Hydrochloride is produced from the oxidation of heme in a reaction catalyzed by the enzyme heme oxygenase . Heme oxygenase has been implicated in tumor cell resistance to chemotherapy, reduction of free radical formation, reduction of inflammation, and has been associated with vascular repair .
Cellular Effects
Biliverdin Hydrochloride has significant anti-mutagenic and antioxidant properties . It has been shown to protect cells from a 10,000-fold excess of H2O2 . Cellular depletion of biliverdin by RNA interference markedly augments tissue levels of reactive oxygen species and causes apoptotic cell death .
Molecular Mechanism
Biliverdin Hydrochloride exerts its effects at the molecular level through its interaction with various biomolecules. It is involved in an antioxidant redox amplification cycle by which low, physiological bilirubin concentrations confer potent antioxidant protection via recycling of biliverdin from oxidized bilirubin by the Biliverdin Reductase, linking this sink for oxidants to the NADPH pool .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Biliverdin Hydrochloride have been observed to change over time. For example, the yield of biliverdin was 132 mg/L when hemin was added to the culture of GS115-HO1 and incubated for 4 h at 30 °C .
Dosage Effects in Animal Models
The effects of Biliverdin Hydrochloride vary with different dosages in animal models. Studies have shown that augmentation of bilirubin levels to achieve concentrations between 0.5 and 200 µM can be effective in a wide variety of tissues and injury types .
Metabolic Pathways
Biliverdin Hydrochloride is involved in the heme metabolism pathway. It is produced through the degradation of heme, a process catalyzed by heme oxygenase . Biliverdin is subsequently reduced to bilirubin IXα by biliverdin reductase .
Subcellular Localization
It is known that heme oxygenase, the enzyme that catalyzes the production of Biliverdin Hydrochloride, is located in the cytoplasm .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La biliverdine peut être synthétisée par oxydation de la bilirubine. Ce processus implique l'utilisation d'agents oxydants tels que le chlorure ferrique ou l'iode en milieu acide. La réaction produit généralement de la biliverdine ainsi que d'autres sous-produits, qui sont ensuite séparés et purifiés .
Méthodes de production industrielle : La production industrielle de biliverdine implique souvent la biotransformation de l'hème exogène à l'aide de cellules de levure recombinantes. Par exemple, les cellules de Pichia pastoris recombinantes exprimant l'hème oxygénase peuvent convertir le chlorure d'hème en biliverdine. Le processus implique l'optimisation de diverses conditions telles que la concentration de l'inducteur méthanol, le temps de culture d'induction, le pH du milieu et la concentration de sorbitol fournie dans le milieu .
Analyse Des Réactions Chimiques
Types de réactions : La biliverdine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La biliverdine peut être oxydée pour former divers produits d'oxydation.
Réduction : La biliverdine est réduite en bilirubine par l'enzyme biliverdine réductase.
Substitution : La biliverdine peut subir des réactions de substitution avec divers réactifs
Réactifs et conditions courants :
Agents oxydants : Chlorure ferrique, iode.
Agents réducteurs : Biliverdine réductase, NADPH.
Conditions de réaction : pH acide ou neutre, température contrôlée
Principaux produits :
Bilirubine : Formée par la réduction de la biliverdine.
Produits d'oxydation : Divers composés formés par l'oxydation de la biliverdine
Comparaison Avec Des Composés Similaires
La biliverdine est souvent comparée à d'autres pigments biliaires tels que la bilirubine. Voici quelques points clés de comparaison :
Bilirubine : La biliverdine est le précurseur de la bilirubine.
Biliverdine IXα : C'est l'isomère de biliverdine le plus pertinent sur le plan physiologique. .
Autres isomères : La biliverdine peut exister sous plusieurs formes isomériques, notamment IXβ, IXγ et IXδ.
Les propriétés uniques de la biliverdine, telles que sa couleur verte vibrante et son rôle d'intermédiaire dans le métabolisme de l'hème, en font un composé d'intérêt majeur dans divers domaines de la recherche et de l'industrie.
Propriétés
IUPAC Name |
3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13+,27-14-,28-15-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCVSEGCSGTCIO-POFWNMSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35ClN4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the therapeutic potential of biliverdin hydrochloride in acute pancreatitis?
A: Research suggests that biliverdin hydrochloride, a metabolite of the enzyme heme oxygenase 1 (HO-1), exhibits promising anti-inflammatory effects in the context of acute pancreatitis. A study in rats demonstrated that administering biliverdin hydrochloride therapeutically after inducing acute pancreatitis significantly reduced inflammatory markers such as myeloperoxidase activity. [] Additionally, it lessened edema and ascites formation while preserving pancreatic tissue integrity. [] Notably, the treatment significantly improved the 5-day survival rate in the experimental group compared to controls. [] These findings highlight the potential of biliverdin hydrochloride as a novel therapeutic approach for acute pancreatitis. (See reference [] for detailed methods and results)
Q2: Can biliverdin hydrochloride enhance the stability of near-infrared fluorescent proteins for in vivo imaging applications?
A: Yes, encapsulating near-infrared fluorescent proteins within virus-like particles (VLPs) loaded with biliverdin hydrochloride significantly enhances their stability. This approach was successfully employed with both monomeric and dimeric forms of biliverdin-dependent fluorescent proteins. [] The packaging process, requiring only the addition of biliverdin hydrochloride to the protein expression medium, yielded stable and functional near-infrared fluorescent VLPs. [] These VLPs retained the photochemical properties of the unpackaged proteins while exhibiting increased resistance to heat, denaturation, and proteolysis. [] This enhanced stability is crucial for improving the reliability and sensitivity of in vivo imaging techniques, particularly in applications like tracking VLP biodistribution and targeting. (See reference [] for details on the packaging process and characterization of the VLPs)
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
